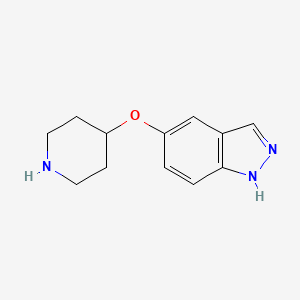

5-(piperidin-4-yloxy)-1H-indazole

Description

BenchChem offers high-quality 5-(piperidin-4-yloxy)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(piperidin-4-yloxy)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperidin-4-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUWVIWJUQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(piperidin-4-yloxy)-1H-indazole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(piperidin-4-yloxy)-1H-indazole

Abstract

The 5-(piperidin-4-yloxy)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents, including kinase inhibitors like Axitinib. Its synthesis, while conceptually straightforward, involves critical choices regarding precursor protection, coupling strategy, and final deprotection that significantly impact yield, purity, and scalability. This guide provides a comprehensive overview of the primary synthetic routes, grounded in mechanistic principles and field-proven protocols. We will dissect two major etherification strategies—the Mitsunobu reaction and the Williamson ether synthesis—and provide detailed, step-by-step protocols for the synthesis of precursors, the core coupling reactions, and the final deprotection sequence. This document is intended for researchers, chemists, and drug development professionals seeking a robust and adaptable blueprint for the synthesis of this important heterocyclic motif.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-(piperidin-4-yloxy)-1H-indazole logically disconnects at the central ether linkage, yielding two key synthons: a 5-hydroxy-1H-indazole core and a piperidin-4-ol derivative. The piperidine nitrogen's high nucleophilicity necessitates the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, which is stable under a range of conditions but readily cleaved by acid.[1] The indazole core also presents a challenge due to the two reactive nitrogen atoms (N1 and N2), which may require protection depending on the chosen coupling chemistry.

The overall synthetic strategy can be visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The Piperidine Moiety: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

N-Boc-4-hydroxypiperidine is a widely available commercial reagent. However, for completeness, two common laboratory-scale synthesis protocols are provided.

Method A: Protection of 4-hydroxypiperidine

This is a direct approach starting from the unprotected piperidinol.

-

Protocol:

-

Suspend 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and 1M aqueous sodium hydrogen carbonate (150 mL).[2]

-

To the stirring biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O) (21.6 g, 98.9 mmol).[2]

-

Stir the reaction vigorously at room temperature for 15 hours. Monitor progress by TLC until the starting material is consumed.

-

Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil or white solid, typically in quantitative yield.[2]

-

Method B: Reduction of N-Boc-4-piperidone

This method is useful when starting from the corresponding ketone.

-

Protocol:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and methanol (MeOH, 30 mL).[3]

-

Cool the solution to -10 °C using an ice/salt bath.

-

Add sodium borohydride (NaBH₄) (5.7 g, 150 mmol) portion-wise, maintaining the internal temperature below -5 °C.[3]

-

Stir the reaction mixture for 30 minutes at -10 °C.[3]

-

Quench the reaction by slowly pouring it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 300 mL).[3]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, typically with a yield of around 87%.[3]

-

The Indazole Core: 5-Hydroxy-1H-indazole and N-Protection

5-Hydroxy-1H-indazole is the key aromatic precursor. While commercially available, its synthesis from precursors like 4-methoxyaniline is well-documented. For the subsequent etherification, particularly the Williamson synthesis, protection of the indazole nitrogen is often necessary to prevent N-alkylation. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it selectively protects the N2 position and is stable to the basic conditions of the Williamson ether synthesis but can be readily removed with fluoride sources or acid.[4]

-

Protocol: N2-SEM Protection of 5-Hydroxy-1H-indazole

-

Dissolve 5-hydroxy-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add dicyclohexylmethylamine (1.2 equiv) to the solution.[5]

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise via syringe.[5]

-

Stir the mixture at room temperature for 3-4 hours, monitoring by TLC.[5]

-

Upon completion, dilute the reaction with ethyl acetate and quench with 0.5 N NaOH.[5]

-

Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to yield N2-SEM-protected 5-hydroxy-1H-indazole.

-

Core Etherification: Coupling the Fragments

The formation of the ether linkage is the central step of the synthesis. The choice between the Mitsunobu reaction and the Williamson synthesis depends on substrate stability, desired reaction conditions, and scalability.

Caption: Comparison of Mitsunobu and Williamson workflows.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds under mild, neutral conditions, converting two alcohols into an ether via a redox process.[6][7] It is often preferred for sensitive substrates as it avoids the use of strong bases. The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter, though this is not a factor for the achiral piperidinol.[7] A key challenge is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[8]

-

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD).[8] This intermediate activates the alcohol (N-Boc-4-hydroxypiperidine), making it susceptible to nucleophilic attack by the deprotonated 5-hydroxy-1H-indazole.

-

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-hydroxy-1H-indazole (1.0 equiv), N-Boc-4-hydroxypiperidine (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the stirred solution over 30 minutes. A color change and/or precipitation may be observed.[9]

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography. The byproducts (TPPO and the DIAD-hydrazine) can be challenging to separate. A non-polar to polar gradient (e.g., Hexanes to Ethyl Acetate) is typically effective.

-

Method 2: The Williamson Ether Synthesis

This classic SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or sulfonate.[10][11] For this synthesis, the phenolic hydroxyl of the indazole is deprotonated with a strong base, and the resulting nucleophile attacks an activated piperidine derivative. To avoid competitive N-alkylation of the indazole, its nitrogen must be protected.

-

Mechanism Insight: This is a bimolecular nucleophilic substitution (SN2) reaction.[10] The rate and success depend on using a strong nucleophile (the indazole phenoxide), a good leaving group on the piperidine ring (e.g., tosylate, mesylate, or iodide), and a primary or secondary carbon center to minimize competing E2 elimination reactions.[10]

-

Experimental Protocol (Two-Step: Activation and Coupling):

-

Step A: Activation of Piperidinol (Tosylation)

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N) (1.5 equiv) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

-

-

Step B: SN2 Coupling

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add a solution of N2-SEM-protected 5-hydroxy-1H-indazole (1.0 equiv) in DMF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases, indicating complete formation of the sodium salt.

-

Add a solution of the tosylated piperidine from Step A (1.1 equiv) in DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography.

-

-

Comparative Analysis of Etherification Methods

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Conditions | Mild, neutral pH, 0 °C to RT | Basic (strong base required), elevated temperatures |

| Reagents | PPh₃, DIAD/DEAD | NaH/K₂CO₃, Tosyl/Mesyl Chloride |

| Indazole Protection | Not strictly required, but may improve yield | Mandatory to prevent N-alkylation |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Inorganic salts (e.g., NaCl, NaOTs) |

| Purification | Can be challenging due to similar polarity of byproducts | Generally easier; byproducts are water-soluble |

| Key Advantage | Excellent for sensitive or acid/base-labile substrates | Cost-effective for large-scale synthesis |

| Key Disadvantage | Stoichiometric, often expensive reagents; purification issues | Harsh conditions; requires extra protection/deprotection steps |

Final Deprotection and Purification

The final step is the removal of the N-Boc protecting group to liberate the secondary amine of the piperidine ring. This is almost universally achieved under acidic conditions.[1][12]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Deprotection Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method that typically results in the trifluoroacetate salt of the final product.[1]

-

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often used as a 20-50% solution in DCM).[1][13]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]

-

Once complete, remove the solvent and excess TFA under reduced pressure.[1]

-

The crude trifluoroacetate salt can be purified or converted to the free base by dissolving in water, basifying with NaHCO₃ or NaOH, and extracting with an organic solvent like DCM or EtOAc.[1]

-

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as the hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[1][14]

-

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 equiv) in a minimal amount of methanol or 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) and stir at room temperature.[1]

-

Stir the reaction for 1-3 hours. A precipitate (the hydrochloride salt) should form.[1][14]

-

Filter the solid, wash with cold diethyl ether or dioxane, and dry under vacuum to obtain the desired product as its hydrochloride salt.

-

Final Purification and Characterization

The final compound, whether as a free base or a salt, should be purified to the level required for its intended application.

-

Purification: Recrystallization from a suitable solvent system (e.g., Ethanol/Ether, Methanol/DCM) is often effective for salts. The free base may require silica gel chromatography.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of 5-(piperidin-4-yloxy)-1H-indazole is a multi-step process that hinges on a strategic choice between two primary etherification methods. The Mitsunobu reaction offers mild conditions suitable for complex and sensitive substrates at the cost of more challenging purification. The Williamson ether synthesis provides a more classical, often more scalable, and cost-effective route, but requires harsher conditions and additional protecting group manipulations. Both pathways converge on a final, reliable acid-catalyzed deprotection step. By understanding the mechanistic underpinnings and practical considerations of each step outlined in this guide, researchers can confidently and efficiently access this valuable pharmaceutical scaffold.

References

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

- BenchChem. (n.d.). Synthesis routes of N-Boc-4-hydroxypiperidine.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.

- BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.

- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5.

- Atom Scientific. (n.d.). Piperidine for Peptide Synthesis.

- ChemBK. (2024). n-boc-4-hydroxylpiperidine.

- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.

- Wikipedia. (n.d.). Protecting group.

- BenchChem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.

- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- PHARMD GURU. (n.d.). 36. WILLIAMSON SYNTHESIS.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- TCI Chemicals. (n.d.). Mitsunobu Reaction.

- Wikipedia. (n.d.). Williamson ether synthesis.

- MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Vulcanchem. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.

- ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

- ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.

- MDPI. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat.

- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- NIH. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 5-(piperidin-4-yloxy)-1H-indazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(piperidin-4-yloxy)-1H-indazole

Introduction

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, a significant portion of which is dedicated to understanding its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, ionization, and solid-state form—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides a comprehensive technical overview of the core , a molecule featuring a common scaffold in medicinal chemistry.

While specific experimental data for this exact molecule is not extensively published, this whitepaper will serve as a robust framework for researchers and drug development professionals. It outlines the critical importance of each physicochemical parameter and provides detailed, field-proven experimental protocols for their determination. As a Senior Application Scientist, the focus here is not merely on the "what" but on the "why"—elucidating the causal relationships behind experimental choices and fostering a self-validating system of characterization that ensures scientific integrity.

Molecular Structure and Core Properties

The foundational step in characterizing any new chemical entity is to confirm its structure and calculate its basic molecular properties. These computed values serve as an initial roadmap, guiding subsequent experimental designs.

Chemical Structure:

Disclaimer: This is a simplified 2D representation.

Table 1: Computed Physicochemical Properties of 5-(piperidin-4-yloxy)-1H-indazole

| Property | Value | Source |

| Molecular Formula | C12H15N3O | [5] |

| Molecular Weight | 217.27 g/mol | [5] |

| Exact Mass | 217.1215 g/mol | [5] |

| Calculated logP | 2.02 | [5] |

| Polar Surface Area (PSA) | 49.94 Ų | [5] |

These initial values suggest that 5-(piperidin-4-yloxy)-1H-indazole is a relatively small molecule with a moderate degree of lipophilicity, falling within the "drug-like" space often described by Lipinski's Rule of Five.[6] However, computed values are predictive and must be validated through rigorous experimentation.

Aqueous Solubility: The Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[3] Poor solubility is a primary cause of attrition in drug development. Therefore, a thorough understanding of both kinetic and thermodynamic solubility is essential.

Importance in Drug Development

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in the gastrointestinal tract, which in turn is a rate-limiting step for oral absorption for many compounds (BCS Class II and IV).[7] Furthermore, solubility impacts the feasibility of intravenous formulations and can affect the accuracy of in vitro biological assays.

Experimental Protocol: Thermodynamic and Kinetic Solubility Assessment

This protocol outlines a dual approach to measure both the equilibrium (thermodynamic) and initial (kinetic) solubility, providing a comprehensive picture of the compound's behavior.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(piperidin-4-yloxy)-1H-indazole in 100% dimethyl sulfoxide (DMSO).

-

Thermodynamic Solubility (Shake-Flask Method): a. Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4 and other relevant buffers (e.g., pH 2.0, pH 5.0).[8] b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8][9] c. After incubation, allow the suspensions to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Kinetic Solubility (High-Throughput Method): a. Add a small aliquot of the DMSO stock solution to the aqueous buffers (e.g., PBS at pH 7.4) to achieve a target concentration (e.g., 200 µM). b. Shake the mixture for a shorter period (e.g., 1-2 hours) at room temperature. c. Analyze the samples directly for precipitation, often using nephelometry or turbidimetry, which measures light scattering caused by insoluble particles.[2]

Causality Behind Experimental Choices

-

Dual Measurement: Kinetic solubility mimics the rapid dissolution and potential precipitation after oral administration, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.

-

pH Range: Testing at different pH values is critical because the compound has ionizable groups (piperidine and indazole). Solubility can vary dramatically with pH, impacting absorption in different segments of the GI tract.[8]

-

Shake-Flask Method: This is the "gold standard" for thermodynamic solubility, ensuring that the system reaches true equilibrium, providing reliable data for biopharmaceutical classification.[8]

Workflow Visualization

Caption: Workflow for determining thermodynamic and kinetic solubility.

Lipophilicity: Balancing Permeability and Off-Target Effects

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

Importance in Drug Development

A molecule's lipophilicity influences its absorption, membrane permeability, plasma protein binding, volume of distribution, and potential for off-target toxicity.[3][4] While high lipophilicity can improve permeability, it can also lead to poor solubility, increased metabolic clearance, and promiscuous binding to unintended targets.[10] For ionizable molecules like 5-(piperidin-4-yloxy)-1H-indazole, logD is the more physiologically relevant parameter as it accounts for both the neutral and ionized forms at a given pH.[6][11][12]

Experimental Protocol: LogD Determination via Shake-Flask Method

The shake-flask method remains a reliable, albeit lower-throughput, technique for accurate logD determination.

Step-by-Step Methodology:

-

System Preparation: Use n-octanol and a physiologically relevant buffer (e.g., PBS at pH 7.4). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously and then allowing the phases to separate.

-

Compound Addition: Add a known amount of the compound (from a DMSO stock) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated octanol.

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the two phases.[6]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.[13]

-

Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices

-

n-Octanol/Water System: This solvent system is the industry standard because n-octanol is believed to be a good mimic of the lipid bilayer of cell membranes.

-

pH 7.4 Buffer: This pH is chosen to simulate physiological conditions in the blood and other tissues, providing a more accurate prediction of in vivo behavior than logP, which only considers the neutral species.[6][12]

-

Pre-saturation: Pre-saturating the solvents prevents volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

Workflow Visualization

Caption: Experimental workflow for LogD determination at pH 7.4.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers like 5-(piperidin-4-yloxy)-1H-indazole (a basic piperidine nitrogen and a potentially acidic/basic indazole ring system), determining the pKa values is crucial.

Importance in Drug Development

The ionization state of a drug affects its solubility, permeability, receptor binding, and metabolic stability.[4] The pKa values help predict how the compound will behave in different pH environments of the body, from the acidic stomach to the neutral pH of the blood.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values and with a standardized base (e.g., 0.1 M NaOH) to determine acidic pKa values. The titrant is added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, generating a titration curve (pH vs. volume of titrant).

-

Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where pH = pKa.[16] Specialized software is used to analyze the curve and calculate the precise pKa value(s).

Causality Behind Experimental Choices

-

Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the acid dissociation constant.[15]

-

Co-solvent: For compounds with low water solubility, a co-solvent is necessary. The apparent pKa is measured at several co-solvent ratios and then extrapolated back to 0% co-solvent to estimate the aqueous pKa.

-

Acid and Base Titrants: Using both acid and base allows for the determination of all relevant pKa values for an amphoteric molecule.

Workflow Visualization

Caption: Workflow for pKa determination via potentiometric titration.

Solid-State Characterization: Ensuring Stability and Manufacturability

The solid-state properties of an API are critical for its stability, manufacturability, and dissolution performance.[17][18] Many APIs can exist in different crystalline forms (polymorphs) or as an amorphous solid, each having distinct physical properties.[7]

Importance in Drug Development

Controlling the solid form is a regulatory requirement and is essential for ensuring batch-to-batch consistency.[17] Polymorphs can have different solubilities, melting points, and stability, which can significantly impact the bioavailability and shelf-life of the final drug product.[7][19]

Experimental Protocols: A Multi-Technique Approach

A combination of analytical techniques is required for a thorough solid-state characterization.

Step-by-Step Methodologies:

-

Differential Scanning Calorimetry (DSC): a. Accurately weigh a small amount (1-5 mg) of the sample into an aluminum pan. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Record the heat flow into or out of the sample. Endotherms typically indicate melting points or desolvation, while exotherms can indicate crystallization or decomposition.

-

Thermogravimetric Analysis (TGA): a. Heat a small sample at a controlled rate while continuously monitoring its weight. b. Weight loss corresponds to the loss of volatiles, such as water (hydration) or residual solvent.

-

Powder X-Ray Diffraction (PXRD): a. Pack the powdered sample onto a sample holder. b. Expose the sample to a monochromatic X-ray beam and measure the scattered intensity as a function of the scattering angle (2θ). c. A sharp, well-defined diffraction pattern is indicative of crystalline material, while a broad halo indicates an amorphous solid. Each crystalline polymorph will have a unique PXRD pattern.

-

Polarized Light Microscopy (PLM): a. Place a small amount of the powder on a microscope slide. b. Observe the particles under a microscope with cross-polarized light. c. Crystalline materials are typically birefringent and will appear bright against a dark background, allowing for the assessment of crystal shape (habit) and homogeneity.

Integrated Solid-State Analysis Logic

These techniques are used in concert. For instance, an endotherm observed in DSC before the melting point might be investigated with TGA to see if it corresponds to weight loss (desolvation). PXRD is then used to determine if the desolvated material is a new crystalline form.

Workflow Visualization

Caption: Inter-relationship of key solid-state characterization techniques.

Conclusion

The comprehensive physicochemical characterization of a potential drug candidate like 5-(piperidin-4-yloxy)-1H-indazole is a non-negotiable cornerstone of successful drug development. The interplay between solubility, lipophilicity, ionization, and solid-state form creates a complex but navigable landscape that dictates a molecule's ultimate fate in vivo. By employing the robust, validated experimental protocols detailed in this guide, researchers can build a deep understanding of their molecule, enabling data-driven decisions, mitigating development risks, and ultimately increasing the probability of translating a promising compound into a safe and effective medicine. This systematic approach, grounded in scientific causality, ensures that the journey from bench to bedside is built on a foundation of solid science.

References

-

PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Piperazin-1-yl)-1H-indazole dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-(4-piperidinyloxy)-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1H-pyrrol-3-yl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Ritchie, T. J., & Macdonald, S. J. F. (2015). Importance of Physicochemical Properties In Drug Discovery. Future Medicinal Chemistry.

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Smietana, M., & Kool, E. T. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Fugo, K., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

-

Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. YouTube. Retrieved from [Link]

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Schrödinger. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

American Elements. (n.d.). Indazoles. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-(1H-INDAZOL-5-YL)PIPERIDIN-4-ONE. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

University of Galway. (n.d.). Solid-State API analysis. Retrieved from [Link]

-

ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.). Retrieved from [Link]

-

Pharma Growth Hub. (2021). Measurement of pKa by Potentiometry. YouTube. Retrieved from [Link]

-

BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-benzylpiperidin-4-yl)-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 5. m.molbase.com [m.molbase.com]

- 6. enamine.net [enamine.net]

- 7. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. acdlabs.com [acdlabs.com]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. alfatestlab.com [alfatestlab.com]

- 18. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 19. Solid-State API analysis - University of Galway [universityofgalway.ie]

The Core Mechanism of Action of 5-(piperidin-4-yloxy)-1H-indazole: A Technical Guide for Researchers

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant kinase inhibitors.[1][2] This guide delves into the core mechanism of action of a specific indazole derivative, 5-(piperidin-4-yloxy)-1H-indazole. Based on extensive structural-activity relationship (SAR) analysis of analogous compounds and the established pharmacology of the indazole core, this document posits that the primary mechanism of action for this compound is the targeted inhibition of the c-Met receptor tyrosine kinase. We will explore the molecular interactions, the subsequent impact on downstream signaling cascades, and the validated experimental protocols required to rigorously characterize this activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Indazole Scaffold and the Rise of Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is fundamental to a number of approved anti-cancer drugs, including axitinib and pazopanib.[2][3] Its rigid structure and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for binding within the ATP-pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of oncological research.

The subject of this guide, 5-(piperidin-4-yloxy)-1H-indazole, incorporates both the proven indazole scaffold and a piperidin-4-yloxy moiety. The piperidine ring is another common pharmacophore known to enhance pharmacological properties and receptor interactions.[4] The convergence of these two structural motifs strongly suggests a role as a kinase inhibitor.

Primary Postulated Target: The c-Met Receptor Tyrosine Kinase

The most compelling evidence for the mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole comes from its close structural analog, MK-2461 , a potent, multi-targeted kinase inhibitor.[5][6] The core of MK-2461 is an indazole ring, and its primary target is the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase , also known as the hepatocyte growth factor (HGF) receptor.[5][7]

The c-Met pathway is a critical regulator of cell growth, motility, and invasion.[8] Its ligand, HGF, is the only known activating factor.[8] In numerous cancers, including gastric, renal, and non-small cell lung cancer, the c-Met pathway is frequently dysregulated through gene amplification, mutation, or overexpression, leading to a cascade of oncogenic signaling.[8][9] This aberrant signaling promotes cell scattering, angiogenesis (new blood vessel formation), and protects cancer cells from apoptosis (programmed cell death).[8]

Therefore, the primary hypothesis is that 5-(piperidin-4-yloxy)-1H-indazole functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.

Molecular Mechanism of Inhibition

Based on the mechanism of the analogous compound MK-2461, 5-(piperidin-4-yloxy)-1H-indazole is predicted to exhibit a preference for the activated, phosphorylated form of c-Met.[5][10]

Key Mechanistic Steps:

-

ATP-Competitive Binding: The compound likely binds to the ATP-binding pocket of the c-Met kinase domain. The indazole core is crucial for this interaction, forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP.

-

Preferential Binding to Activated c-Met: Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its activation loop (specifically Tyr1234 and Tyr1235).[10] This conformational change creates a more favorable binding pocket for the inhibitor. Studies with MK-2461 show a significantly tighter binding affinity to phosphorylated c-Met.[5][10]

-

Inhibition of Substrate Phosphorylation: By occupying the ATP-binding site, the compound prevents the transfer of a phosphate group from ATP to downstream substrate proteins.

-

Blockade of Downstream Signaling: This inhibition specifically suppresses the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met.[5] These sites are crucial for recruiting and activating downstream signaling adaptors and enzymes.

The specific interaction of the piperidin-4-yloxy substituent likely contributes to the inhibitor's potency and selectivity by forming additional interactions within the binding pocket.

Impact on Downstream Signaling Pathways

The inhibition of c-Met phosphorylation by 5-(piperidin-4-yloxy)-1H-indazole is expected to block key oncogenic signaling pathways. The primary cascades affected are the PI3K/AKT and Ras/MAPK pathways.[7][9]

Caption: Inhibition of the c-Met signaling cascade.

By preventing the phosphorylation of c-Met, the recruitment and activation of signaling proteins like Gab1 and Grb2 are blocked, leading to the shutdown of these pro-survival and pro-proliferative pathways.[7]

Secondary and Off-Target Activities

While c-Met is the primary hypothesized target, it is crucial for drug development professionals to consider potential off-target effects. Many kinase inhibitors exhibit activity against a panel of related kinases. The structurally similar MK-2461 also demonstrates inhibitory activity against Ron (another member of the MET family), Flt1 (VEGFR1) , and to a lesser extent, FGFR and PDGFR.[5][6][11]

Therefore, a comprehensive characterization of 5-(piperidin-4-yloxy)-1H-indazole should include screening against a broad panel of kinases to determine its selectivity profile. The indazole scaffold has also been implicated in the inhibition of Aurora kinases and as antagonists for TRPV1 or CGRP receptors, although these are considered less probable mechanisms for this specific compound.[12][13][14]

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of well-established biochemical and cell-based assays must be performed.

In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of c-Met.

Protocol:

-

Reagents: Recombinant human c-Met kinase (activated), biotinylated peptide substrate, ATP, and the test compound (5-(piperidin-4-yloxy)-1H-indazole).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, combine the recombinant c-Met enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay (e.g., ADP-Glo).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value .

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Phospho-c-Met Assay (Western Blot or ELISA)

This assay confirms that the compound can inhibit c-Met phosphorylation within a cellular context.

Protocol:

-

Cell Line: Use a cancer cell line with known c-Met expression or amplification (e.g., gastric cancer cell line KATO III or lung cancer cell line NCI-H1581).[15]

-

Procedure: a. Seed cells in culture plates and allow them to adhere. b. Serum-starve the cells to reduce basal kinase activity. c. Pre-treat the cells with various concentrations of 5-(piperidin-4-yloxy)-1H-indazole for 1-2 hours. d. Stimulate the c-Met pathway by adding HGF for a short period (e.g., 15 minutes). e. Lyse the cells and collect the protein lysate. f. For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-c-Met (e.g., p-Met Y1234/1235) and total c-Met. g. For ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-c-Met.

-

Data Analysis: Quantify the levels of phosphorylated c-Met relative to total c-Met. Determine the concentration of the compound that inhibits HGF-induced phosphorylation by 50% (IC50).

Downstream Signaling Analysis (Western Blot)

This experiment verifies the blockade of downstream pathways.

Protocol:

-

Procedure: Follow the same cell treatment protocol as in 6.2.

-

Antibodies: In the Western blot analysis, use primary antibodies against key downstream signaling nodes: phospho-AKT (S473), total AKT, phospho-ERK1/2 (T202/Y204), and total ERK1/2.

-

Data Analysis: Observe the dose-dependent decrease in the phosphorylation of AKT and ERK following treatment with the compound.

Quantitative Data Summary

While specific data for 5-(piperidin-4-yloxy)-1H-indazole is not publicly available, we can present the known inhibitory concentrations for its close analog, MK-2461, to provide a benchmark for expected potency.[6]

| Target/Assay | Cell Line | IC50 Value (nM) |

| c-Met (Wild-Type) | - | 2.5 |

| c-Met (Y1230C mutant) | - | 0.4 |

| c-Met (M1250T mutant) | - | 1.5 |

| Ron Kinase | - | 7 |

| Flt1 (VEGFR1) | - | 10 |

| HGF-induced Mitogenesis | 4MBr-5 | 204 |

| IL-3 Independent Growth | 32D/Tpr-Met | ~100 |

Table 1: Reported IC50 values for the analogous c-Met inhibitor, MK-2461.[6]

Conclusion

The chemical architecture of 5-(piperidin-4-yloxy)-1H-indazole, featuring the well-established indazole kinase-binding scaffold, strongly supports its function as a protein kinase inhibitor. Drawing direct parallels from the extensively characterized and structurally similar compound MK-2461, the primary and most potent mechanism of action is the ATP-competitive inhibition of the c-Met receptor tyrosine kinase. This inhibition, which preferentially targets the activated form of the receptor, effectively abrogates downstream signaling through the PI3K/AKT and Ras/MAPK pathways, leading to anti-proliferative and anti-invasive cellular effects. The provided experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's potency and selectivity, which are critical steps in the drug discovery and development pipeline.

References

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Institutes of Health. (2013). c-Met inhibitors. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

PubMed. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

-

PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

-

PubMed. (2010). MK-2461, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor. Retrieved from [Link]

-

RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are MST1R inhibitors and how do they work?. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]

-

Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]

-

PubMed. (2011). Structural basis for selective small molecule kinase inhibition of activated c-Met. Retrieved from [Link]

-

PubMed. (n.d.). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Retrieved from [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK-2461, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 10. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are MST1R inhibitors and how do they work? [synapse.patsnap.com]

- 12. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets of the 5-(Piperidin-4-yloxy)-1H-indazole Scaffold

A Senior Application Scientist's Perspective on a Privileged Scaffolding in Modern Drug Discovery

Authored by: Gemini AI

Introduction: The Power of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the unique ability to interact with a diverse array of biological targets, offering a fertile ground for the generation of potent and selective modulators of cellular function. The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2][3] Its rigid structure and hydrogen bonding capabilities allow it to serve as an effective anchor for binding to the active sites of numerous proteins.[4] When combined with the versatile piperidine moiety, a saturated heterocycle frequently employed to enhance solubility, metabolic stability, and target engagement, the resulting 5-(piperidin-4-yloxy)-1H-indazole framework represents a powerful platform for drug discovery.

This technical guide provides an in-depth exploration of the potential biological targets of the 5-(piperidin-4-yloxy)-1H-indazole scaffold. Rather than focusing on a single, predetermined target, we will embrace the inherent versatility of this chemical motif. We will dissect the contributions of each constituent part—the indazole core and the piperidinyloxy linker—to target recognition and pharmacological activity. To provide a tangible and illustrative example, we will delve into a comprehensive case study of MK-8189 , a clinical-stage compound that embodies this scaffold and potently and selectively inhibits Phosphodiesterase 10A (PDE10A).[5][6][7] Through this lens, we will elucidate the experimental workflows and analytical techniques that are pivotal in identifying and characterizing the biological targets of novel chemical entities based on this privileged scaffold.

The 1H-Indazole Nucleus: A Hub of Biological Activity

The 1H-indazole ring system is a recurring motif in a multitude of clinically relevant and investigational drugs.[3][8] Its prevalence stems from its ability to mimic the purine bases of ATP, enabling it to function as a competitive inhibitor for a broad class of enzymes that utilize this ubiquitous energy currency.[1] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions within the binding pockets of various proteins.

The biological activities associated with the indazole scaffold are remarkably diverse, spanning a wide range of therapeutic areas:

-

Oncology: The indazole nucleus is a key component of several approved and investigational anti-cancer agents. For instance, Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-KIT, and is used in the treatment of advanced renal cell carcinoma.[1][9] The indazole core in Axitinib forms critical hydrogen bonds with the hinge region of the kinase domain.[9] Similarly, compounds bearing the indazole scaffold have been developed as inhibitors of Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), both of which are critical targets in oncology.[9][10]

-

Neuroscience: The versatility of the indazole scaffold extends to the central nervous system. Granisetron , a selective 5-HT3 receptor antagonist, is an indazole-containing drug used to prevent chemotherapy-induced nausea and vomiting.[8] Moreover, various indazole derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel for the treatment of pain.[11]

-

Inflammation and Immunology: The anti-inflammatory properties of indazole-containing compounds have been recognized for decades. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[2] More recently, indazole-based molecules have been explored as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory responses.[12]

-

Infectious Diseases: The indazole scaffold has also been incorporated into novel anti-bacterial agents, demonstrating broad-spectrum activity against various bacterial strains.[1]

The Piperidine Moiety: A Versatile Modulator of Physicochemical and Pharmacological Properties

The piperidine ring is one of the most widely used saturated heterocycles in drug design. Its inclusion in a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. The piperidin-4-yloxy linker in our scaffold of interest serves several key functions:

-

Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability and formulation development.

-

Vectorial Orientation: The piperidine ring acts as a non-planar linker that can orient the indazole core and any substituents on the piperidine nitrogen into specific regions of a target's binding site. This three-dimensional control over the molecule's conformation is crucial for achieving high-affinity and selective binding.

-

Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation than aliphatic chains, which can lead to an improved pharmacokinetic profile and a longer duration of action.

-

Additional Interaction Points: The piperidine ring itself can engage in van der Waals interactions with hydrophobic residues in a binding pocket. Furthermore, the nitrogen atom can be substituted with various chemical groups to probe for additional interactions and fine-tune the molecule's properties.

Case Study: MK-8189, a Potent and Selective PDE10A Inhibitor

To illustrate the principles of target identification and characterization for the 5-(piperidin-4-yloxy)-1H-indazole scaffold, we will now focus on the clinical candidate MK-8189 (Elpipodect) .[13][14] This molecule is a highly potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme that is highly expressed in the striatum of the brain and plays a crucial role in regulating cyclic nucleotide signaling.[5][7] Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders.[6][7]

Target Identification and Validation

The discovery of MK-8189 was the culmination of a rational drug design campaign that began with a fragment-based screening approach.[5][6] The initial hits were optimized through iterative rounds of chemical synthesis and biological testing, guided by structure-activity relationship (SAR) studies and X-ray crystallography. The 1H-indazole core was identified as a key pharmacophore that anchors the molecule in the active site of PDE10A, while the piperidinyloxy linker and its substituents were optimized to enhance potency, selectivity, and pharmacokinetic properties.[5]

Mechanism of Action: Modulating Striatal Signaling

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in neuronal signaling.[5] In the striatum, PDE10A is a key regulator of the signaling pathways downstream of dopamine and glutamate receptors. By inhibiting PDE10A, MK-8189 increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[6] This ultimately leads to a normalization of dysfunctional striatal output, which is thought to underlie the positive and negative symptoms of schizophrenia.[5][7]

Figure 1: Simplified signaling pathway of MK-8189 action.

Experimental Protocols for Target Engagement and Functional Activity

The characterization of a compound like MK-8189 involves a battery of in vitro and in vivo assays to confirm its binding to the intended target and to assess its functional consequences.

1. In Vitro Enzyme Inhibition Assay

-

Objective: To determine the potency of the compound as an inhibitor of the target enzyme.

-

Methodology:

-

Recombinant human PDE10A is incubated with varying concentrations of the test compound.

-

The fluorescently labeled cAMP or cGMP substrate is added to initiate the enzymatic reaction.

-

The reaction is stopped, and a fluorescently labeled antibody that specifically binds to the unhydrolyzed substrate is added.

-

The amount of fluorescence is measured using a suitable plate reader. The signal is inversely proportional to the enzyme activity.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

-

2. Radioligand Binding Assay

-

Objective: To measure the affinity of the compound for the target protein.

-

Methodology:

-

Cell membranes expressing PDE10A are incubated with a radiolabeled ligand that is known to bind to the target with high affinity.

-

Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

-

The mixture is filtered, and the amount of radioactivity bound to the membranes is quantified.

-

The Ki value (the inhibition constant) is calculated from the IC50 value of the competition curve.

-

| Compound | PDE10A Ki (pM) |

| MK-8189 | 29 |

Table 1: Binding Affinity of MK-8189 for PDE10A.[13]

3. In Vivo Target Engagement Studies

-

Objective: To confirm that the compound reaches its target in the brain and occupies it at therapeutic doses.

-

Methodology (Positron Emission Tomography - PET):

-

A PET radiotracer that binds to PDE10A is administered to a living subject (animal or human).

-

The distribution of the radiotracer in the brain is imaged using a PET scanner.

-

The subject is then treated with the test compound, and the PET scan is repeated.

-

The displacement of the radiotracer by the test compound is quantified to determine the percentage of target occupancy at different doses and time points.

-

Figure 2: Experimental workflow for characterizing a novel PDE10A inhibitor.

Conclusion: A Scaffold of Opportunity

The 5-(piperidin-4-yloxy)-1H-indazole scaffold stands as a testament to the power of privileged structures in modern drug discovery. Its inherent versatility, derived from the unique properties of the indazole nucleus and the piperidine linker, allows for the development of potent and selective modulators of a wide range of biological targets. The case study of MK-8189 and its inhibition of PDE10A provides a compelling example of how this scaffold can be leveraged to address complex diseases of the central nervous system. As our understanding of the molecular basis of disease continues to grow, it is certain that the 5-(piperidin-4-yloxy)-1H-indazole framework and its derivatives will continue to be a rich source of novel therapeutic agents for years to come.

References

-

Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. Available from: [Link]

-

Reddy, T. S., & Sreenu, V. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]

-

Asati, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1181. Available from: [Link]

-

Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. Available from: [Link]

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4153. Available from: [Link]

-

Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. Available from: [Link]

-

Layton, M. E., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 66(2), 1157-1171. Available from: [Link]

-

Layton, M. E., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 66(2), 1157-1171. Available from: [Link]

-

Wang, K., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116091. Available from: [Link]

-

Alzforum. (2023). MK-8189. Available from: [Link]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available from: [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available from: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

-

Drug Hunter. (2023). elpipodect (MK-8189): a PDE10A Inhibitor to Treat Schizophrenia. Available from: [Link]

-

PubChem. (n.d.). 5-(Piperazin-1-yl)-1H-indazole dihydrochloride. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. Available from: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alzforum.org [alzforum.org]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. drughunter.com [drughunter.com]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-depth Technical Guide to the Solubility Profile of 5-(piperidin-4-yloxy)-1H-indazole

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile structure allows for a wide range of biological activities, making indazole derivatives, such as 5-(piperidin-4-yloxy)-1H-indazole, compounds of significant interest for drug development programs.[2][3] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the physicochemical properties of the molecule. Solubility, in particular, is a critical determinant of a drug's developability, influencing everything from the reliability of in vitro assays to in vivo absorption and overall bioavailability.[4]

This guide provides a comprehensive technical overview of how to approach the solubility characterization of 5-(piperidin-4-yloxy)-1H-indazole. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven insights and self-validating protocols. For drug development professionals, understanding not just the "what" but the "how" and "why" of solubility is paramount to making informed decisions, mitigating risks, and ultimately, accelerating the path to clinical success.

Chapter 1: Physicochemical Characterization and Predicted Solubility Behavior

Before any experimental work begins, a thorough in-silico and structural analysis provides the foundation for our investigation. This initial characterization allows us to anticipate potential solubility challenges and design a robust experimental plan.

The structure of 5-(piperidin-4-yloxy)-1H-indazole features several key functional groups that govern its physicochemical properties. The molecule consists of a bicyclic indazole system linked via an ether to a piperidine ring.

Caption: 2D Structure of 5-(piperidin-4-yloxy)-1H-indazole.

Table 1: Computed Physicochemical Properties

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₂H₁₅N₃O | [5] | - |

| Molecular Weight | 217.27 g/mol | [5] | Within the range typical for small molecule drugs. |

| XLogP | 2.02 | [5] | Indicates moderate lipophilicity; suggests the compound will not be highly soluble in water. |

| H-Bond Donors | 2 | - | The indazole N-H and piperidine N-H can donate hydrogen bonds, aiding solvation in protic solvents. |

| H-Bond Acceptors | 3 | - | The two nitrogen atoms and the ether oxygen can accept hydrogen bonds. |

| pKa (Predicted) | ~14-15 (Indazole N-H, acidic)~9-10 (Piperidine N, basic) | - | The presence of both acidic and basic centers predicts a strong pH-dependent solubility profile. The compound is amphoteric. |

| Topological Polar Surface Area (TPSA) | 49.94 Ų | [5] | Suggests good potential for membrane permeability, making solubility a key factor for absorption. |

The computed properties suggest that 5-(piperidin-4-yloxy)-1H-indazole is a moderately lipophilic, amphoteric compound. Its solubility is expected to be lowest at its isoelectric point and significantly higher at acidic and basic pH values where it can form soluble salts.[6][7]

Chapter 2: The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, the term "solubility" is not monolithic. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility. The choice of which to measure is dictated by the stage of the research program.[8]

-

Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[9][10] It is a high-throughput, non-equilibrium measurement ideal for the early discovery phase to quickly flag problematic compounds in large libraries.[4]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[8] This measurement is more time and resource-intensive but provides the definitive "gold standard" value required for lead optimization, formulation development, and regulatory submissions.[11]

Caption: Experimental Workflow for Kinetic Solubility Assay.

1. Materials & Equipment:

-

10 mM DMSO stock solution of 5-(piperidin-4-yloxy)-1H-indazole

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (polypropylene)

-

Plate sealer

-

Plate shaker

-

Filter plate (e.g., Millipore MultiScreen) or centrifuge with plate rotor

-

LC-MS/MS system

2. Step-by-Step Methodology:

-

Plate Preparation: Add 198 µL of aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a theoretical final concentration of 100 µM and a final DMSO concentration of 1%.

-

Scientist's Note: The final DMSO concentration should be kept low (typically ≤2%) as it can act as a co-solvent and artificially increase measured solubility. [9]3. Incubation: Seal the plate and shake at room temperature for 2 hours.

-